molecular formula C16H14N2O2S B2935230 2-[(4-methoxyanilino)methylene]-2H-1,4-benzothiazin-3(4H)-one CAS No. 41526-87-8

2-[(4-methoxyanilino)methylene]-2H-1,4-benzothiazin-3(4H)-one

Cat. No.: B2935230
CAS No.: 41526-87-8
M. Wt: 298.36
InChI Key: ZRNZQHWDJOYNNU-XNTDXEJSSA-N
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Description

2-[(4-methoxyanilino)methylene]-2H-1,4-benzothiazin-3(4H)-one is a chemical compound with potential applications in various scientific fields, including chemistry, biology, medicine, and industry. This compound features a benzothiazine core with a methoxyanilino group, making it a subject of interest for researchers exploring its properties and uses.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-[(4-methoxyanilino)methylene]-2H-1,4-benzothiazin-3(4H)-one typically involves the reaction of 4-methoxyaniline with a benzothiazine derivative under specific conditions. The reaction may require the use of catalysts and solvents to facilitate the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and quality control to meet industry standards.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Reagents such as hydrogen peroxide or potassium permanganate may be used.

  • Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

  • Substitution: Various nucleophiles and electrophiles can be employed depending on the desired substitution pattern.

Major Products Formed: The reactions can yield a range of products, including oxidized or reduced derivatives, as well as substituted analogs of the original compound.

Scientific Research Applications

Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.

Biology: In biological research, 2-[(4-methoxyanilino)methylene]-2H-1,4-benzothiazin-3(4H)-one may be studied for its potential biological activity. It could serve as a lead compound for the development of new drugs or bioactive molecules.

Medicine: The compound's potential medicinal applications include its use as a therapeutic agent or a precursor for pharmaceuticals. Research may focus on its efficacy and safety in treating various diseases.

Industry: In industry, this compound could be utilized in the production of dyes, pigments, or other chemical products. Its unique structure may offer advantages in specific applications.

Mechanism of Action

The mechanism by which 2-[(4-methoxyanilino)methylene]-2H-1,4-benzothiazin-3(4H)-one exerts its effects involves interactions with molecular targets and pathways. The compound may bind to specific receptors or enzymes, leading to biological responses. Further research is needed to elucidate the exact mechanisms and pathways involved.

Comparison with Similar Compounds

  • 2-[(4-methoxyanilino)methylidene]-1-benzothiophen-3-one

  • 2-(4-methoxyanilino)-1-phenylethanone

Uniqueness: 2-[(4-methoxyanilino)methylene]-2H-1,4-benzothiazin-3(4H)-one stands out due to its specific structural features and potential applications. While similar compounds may share some characteristics, the unique combination of the benzothiazine core and methoxyanilino group gives it distinct properties and uses.

Properties

IUPAC Name

(2E)-2-[(4-methoxyanilino)methylidene]-4H-1,4-benzothiazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O2S/c1-20-12-8-6-11(7-9-12)17-10-15-16(19)18-13-4-2-3-5-14(13)21-15/h2-10,17H,1H3,(H,18,19)/b15-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRNZQHWDJOYNNU-XNTDXEJSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC=C2C(=O)NC3=CC=CC=C3S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)N/C=C/2\C(=O)NC3=CC=CC=C3S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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